Jasmolin II
Overview
Description
Jasmolin II is an ester of chrysanthemic acid from the pyrethrin family . Pyrethrins are naturally-occurring compounds with insecticidal properties that are found in pyrethrum extract from certain chrysanthemum flowers . They are often used in household insecticides and products to control insects on pets or livestock .
Synthesis Analysis
The biosynthesis of pyrethrins, including Jasmolin II, involves the nonmevalonate and oxylipin pathways . A GDSL lipase is responsible for the final step of the biosynthesis, which is the ester-forming reaction . The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is involved in the biosynthesis of the acid moiety of pyrethrin .Molecular Structure Analysis
Jasmolin II has a molecular formula of C22H30O5 . Its IUPAC name is (1S)-2-methyl-4-oxo-3-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl (1R,3R)-3-[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate .Chemical Reactions Analysis
Pyrethrins, including Jasmolin II, have been found to react with sodium hydroxide in ethanol, affording an approximately 1:1 ratio of two respective cyclopentadienone dimers .Physical And Chemical Properties Analysis
Jasmolin II has a density of 1.1±0.1 g/cm3, a boiling point of 466.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 72.8±3.0 kJ/mol and a flash point of 200.1±28.8 °C .Scientific Research Applications
Insecticidal Activity
Specific Scientific Field
Entomology and Pest Control
Summary
Jasmolin II is a new constituent found in pyrethrum flowers. It exhibits insecticidal properties and has been studied for its effectiveness against various insect pests.
Experimental Procedures
Results
- Toxicity varies across different insect species:
Residue Analysis in Greenhouses
Specific Scientific Field
Environmental Science and Pollution Research
Summary
Researchers investigate the persistence of jasmolin II residues in greenhouse environments after its application.
Experimental Procedures
Results
Plant Defense Signaling
Specific Scientific Field
Plant Physiology and Molecular Biology
Summary
Jasmolin II is involved in plant defense responses triggered by jasmonic acid signaling.
Experimental Procedures
Results
Future Directions
Research on pyrethrins, including Jasmolin II, is ongoing. There is interest in understanding the biosynthesis pathways and mechanisms of action of these compounds . Additionally, there is a focus on exploring novel compounds that are more effective, safer, and eco-friendly for improved management of mosquito vectors .
properties
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-,13-11+/t16-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNSDDMJXANVMK-XIGJTORUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042082 | |
Record name | Jasmolin II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Jasmolin II | |
CAS RN |
1172-63-0 | |
Record name | Jasmolin II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1172-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jasmolin II [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Jasmolin II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JASMOLIN II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0S961SVRW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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